3-(1-萘氧基)氮杂环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Azetidines can be synthesized by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides . A general synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis

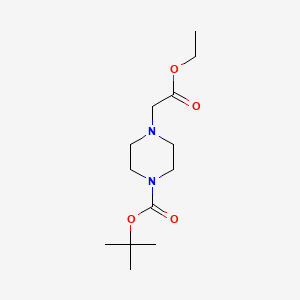

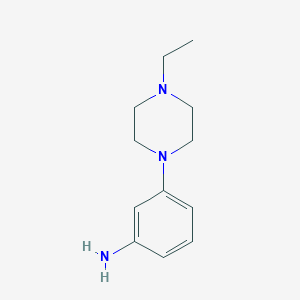

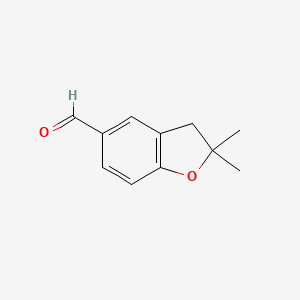

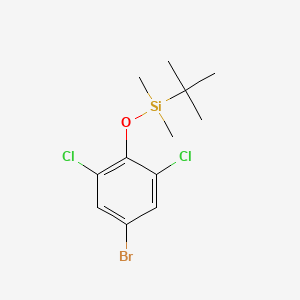

The molecular formula of 3-(1-Naphthyloxy)azetidine is C13H13NO. The molecular weight is 199.25 g/mol.Chemical Reactions Analysis

Azetidines can be synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis

3-(1-Naphthyloxy)azetidine is a white to off-white crystalline powder. It is soluble in polar solvents such as water, ethanol, and acetone.科学研究应用

神经保护应用

研究已经证明了氮杂环丁烷衍生物在脑损伤模型中的神经保护作用。例如,与“3-(1-萘氧基)氮杂环丁烷”相关的化合物 KHG26792 在缺血/再灌注 (I/R) 脑损伤模型中显示出显着的神经保护特性。该化合物改善了神经功能缺损,减少了脑水肿,并抑制了细胞凋亡。保护机制与减轻炎症、氧化应激和增强脑能量代谢有关 (Eun-A Kim 等人,2017 年)。

抗炎和免疫调节作用

氮杂环丁烷衍生物已被证明具有显着的抗炎作用。例如,据报道 KHG26792 通过小胶质细胞中的 P2X7 受体保护 ATP 诱导的 NFAT 和 MAPK 通路激活,小胶质细胞是大脑中的一种免疫细胞。该活性表明了治疗与小胶质细胞激活和炎症相关的疾病的潜力 (Eun-A Kim 等人,2015 年)。

合成和化学性质

由于其作为药物化学中结构单元的潜力,氮杂环丁烷衍生物的合成和研究一直是研究的重点。例如,已经描述了通过钙 (II) 催化的 Friedel-Crafts 反应合成 3,3-二芳基氮杂环丁烷,突出了氮杂环丁烷在获取用于药物发现的新化学空间中的效用 (C. Denis 等人,2018 年)。此外,氮杂环丁烷已被识别为药物开发中的有价值基序,特别是由于它们能够进行各种合成转化,从而产生新型功能化化合物 (S. Stankovic 等人,2013 年)。

药理学评价

氮杂环丁烷衍生物也已被合成并对其药理潜力进行评估。例如,N,N-取代乙酰胺的 2-萘氧基衍生物显示出显着的抗健忘活性,表明它们在开发用于增强记忆和治疗中枢神经系统疾病的治疗剂中的效用 (P. Piplani 等人,2004 年)。

作用机制

安全和危害

属性

IUPAC Name |

3-naphthalen-1-yloxyazetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-2-6-12-10(4-1)5-3-7-13(12)15-11-8-14-9-11/h1-7,11,14H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAXLMTUXIJIFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625714 |

Source

|

| Record name | 3-[(Naphthalen-1-yl)oxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Naphthyloxy)azetidine | |

CAS RN |

782433-54-9 |

Source

|

| Record name | 3-[(Naphthalen-1-yl)oxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B1344130.png)